molecular formula C12H17NO B7792743 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B7792743
M. Wt: 191.27 g/mol
InChI Key: JHVGCAOUYAULBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by the presence of an ethyl group at the third position and a methoxy group at the sixth position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions .

Scientific Research Applications

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: The presence of both the ethyl and methoxy groups in 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications. Its unique substitution pattern can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGCAOUYAULBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC(=C2)OC)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.